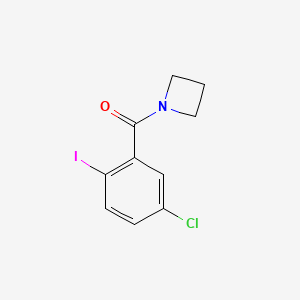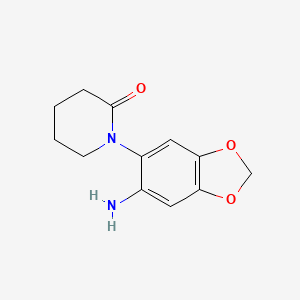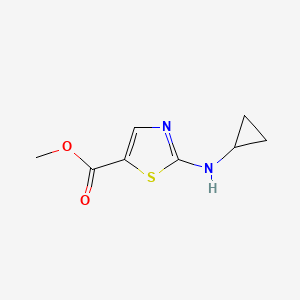
Ácido 2-amino-5-(2,3-dihidro-1H-indol-1-il)benzoico
Descripción general
Descripción
2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Los derivados de indol, como el “ácido 2-amino-5-(2,3-dihidro-1H-indol-1-il)benzoico”, son sistemas heterocíclicos importantes en productos naturales y fármacos . Desempeñan un papel crucial en la biología celular . La síntesis de derivados de indol ha atraído la atención de la comunidad química debido a sus diversas propiedades biológicamente vitales .
Tratamiento de Células Cancerosas
Los derivados de indol se han aplicado como compuestos biológicamente activos para el tratamiento de células cancerosas . Han mostrado un prometedor potencial terapéutico en varios modelos de cáncer humano, incluido el cáncer de páncreas, el cáncer de pulmón de células no pequeñas y el carcinoma gástrico .
Actividad Antimicrobiana
Se ha encontrado que los derivados de indol poseen propiedades antimicrobianas . Se han utilizado en el tratamiento de diversas infecciones microbianas, contribuyendo al desarrollo de nuevas estrategias terapéuticas .
Tratamiento de Diversos Trastornos
Los derivados de indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Sus diversas actividades biológicas han llevado a su aplicación en el tratamiento de una amplia gama de afecciones de salud .
Actividad Antioxidante
Se ha encontrado que los derivados de indol poseen propiedades antioxidantes . Se han utilizado para reducir el estrés oxidativo mediante la mejora del sistema de defensa antioxidante .
Mitigación del Daño del ADN
Los derivados de indol se han utilizado para mitigar el daño del ADN inducido por la radiación . Han mostrado potencial para acelerar la recuperación del sistema hematopoyético y reducir el estrés nitrosativo .
Síntesis de Derivados Funcionales
“El ácido 2-amino-5-(2,3-dihidro-1H-indol-1-il)benzoico” abre posibilidades para la síntesis de diversos derivados funcionales de disustituidas 1-(indolin-5-il)metanaminas . Estas pueden ser de interés como compuestos con propiedades farmacológicas útiles .
Actividad Antiviral
Los derivados de indol han mostrado actividad antiviral . Se han utilizado en el desarrollo de agentes antivirales, contribuyendo al tratamiento de diversas infecciones virales .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . The downstream effects of these activities would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific targets and pathways involved.
Propiedades
IUPAC Name |
2-amino-5-(2,3-dihydroindol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13-6-5-11(9-12(13)15(18)19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTTUHKADZTQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178442-98-2 | |
| Record name | 2-amino-5-(2,3-dihydro-1H-indol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1526870.png)

![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)



![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)



![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)
